Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
CAS No.: 1932366-14-7
Cat. No.: VC8085829
Molecular Formula: C16H19NO3
Molecular Weight: 273.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1932366-14-7 |
|---|---|
| Molecular Formula | C16H19NO3 |
| Molecular Weight | 273.33 |
| IUPAC Name | tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |
| Standard InChI Key | JKZDTRIMZKHSOR-STQMWFEESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23 |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate features a bicyclic framework comprising a pyrrolidine ring fused to an indanone system. The stereochemistry is defined by the cis configuration of the tert-butyl carboxylate group relative to the ketone moiety at position 8. The IUPAC name, tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate, reflects its absolute configuration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1932366-14-7, 1251003-85-6 | |
| Molecular Formula | C₁₆H₁₉NO₃ | |
| Molecular Weight | 273.33 g/mol | |
| IUPAC Name | tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 | |
| InChI | InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |
The compound’s rigidity and stereoelectronic properties arise from its fused ring system, which constrains rotational freedom and creates distinct electronic environments for potential reactivity.
Physicochemical Properties
Solubility and Stability
As a tert-butyl ester, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. The ketone at position 8 may participate in keto-enol tautomerism, though steric hindrance from the fused rings likely stabilizes the keto form. Stability data are unavailable, but analogous esters typically hydrolyze under acidic or basic conditions to yield carboxylic acids.
| Supplier | Purity | Quantity Available | CAS No. |
|---|---|---|---|
| VulcanChem | >95% | 1g, 5g, 10g | 1251003-85-6 |
| Global Suppliers* | Not specified | Bulk quantities | 1932366-14-7 |
*Suppliers in China and India offer the compound for research use, emphasizing non-human applications.
Future Research Directions
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